LH846

Vue d'ensemble

Description

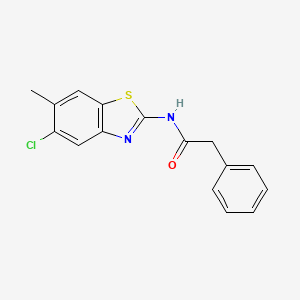

LH 846 est un inhibiteur sélectif de la caséine kinase 1 delta (CK1δ). Il s'agit d'un analogue du benzothiazole avec la formule chimique C16H13ClN2OS et une masse moléculaire de 316,81 g/mol . Ce composé est connu pour sa forte sélectivité envers CK1δ, avec une concentration inhibitrice (IC50) de 290 nM .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

LH846 is characterized by the chemical formula C₁₆H₁₃ClN₂OS and has a molecular weight of approximately 316.8 g/mol. It acts primarily by binding to the ATP-binding site of CK1δ, inhibiting its enzymatic activity. The compound exhibits a high potency with an inhibitory concentration (IC50) value of approximately 290 nM for CK1δ, while demonstrating lower inhibitory activity against other CK1 isoforms, such as CK1α and CK1ε (IC50 values of 2.5 μM and 1.3 μM, respectively) .

Research Applications

The applications of this compound span various fields, particularly in understanding circadian rhythms, cellular differentiation, and potential therapeutic interventions for disorders related to these processes.

Circadian Rhythm Modulation

One of the most notable applications of this compound is its role in modulating circadian rhythms. Research indicates that this compound can induce lengthening of the circadian period in cellular models. For instance, a study demonstrated that treatment with this compound significantly increased the circadian period by up to 10 hours in U2OS cells, a human osteosarcoma cell line used for circadian rhythm studies . The compound's ability to influence period length is attributed to its selective inhibition of CK1δ, which plays a crucial role in the phosphorylation and degradation of period proteins such as PER1 .

Potential Therapeutic Applications

Given its effects on CK1δ activity, this compound holds promise for therapeutic applications in conditions where circadian regulation is disrupted, such as sleep disorders and metabolic diseases. The modulation of CK1δ can potentially lead to new strategies for treating jet lag or shift work-related health issues by adjusting circadian rhythms . Furthermore, the specificity of this compound for CK1δ over other kinases allows for targeted investigations into specific pathways regulated by this enzyme.

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in various experimental settings:

Mécanisme D'action

Mode of Action

LH846 interacts with its targets by inhibiting their activity. It is a potent inhibitor of CKIδ, and less potently inhibits CKIα and CKIε . It has no effect on CK2 . At concentrations of 3 or 10 μM, this compound inhibits CKIδ-dependent phosphorylation of PER1 in HEK293T cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CKIδ-dependent phosphorylation of PER1 in HEK293T cells . This can have significant effects on the cell’s circadian rhythm and other cellular processes .

Analyse Biochimique

Biochemical Properties

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide plays a crucial role in biochemical reactions by inhibiting casein kinase 1 delta (CK1δ) with an IC50 value of 290 nM . It also inhibits CK1 alpha (CK1α) and CK1 epsilon (CK1ε) with IC50 values of 2.5 μM and 1.3 μM, respectively . The compound does not affect casein kinase 2 (CK2) . By inhibiting CK1δ, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide modulates the phosphorylation of various proteins involved in circadian rhythms, DNA repair, and cell signaling pathways .

Cellular Effects

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound inhibits CK1δ-dependent phosphorylation of the PER1 protein in HEK293T cells . This inhibition affects the circadian rhythm by lengthening the period of circadian cycles in human U2OS cells .

Molecular Mechanism

The molecular mechanism of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide involves its selective inhibition of CK1δ. The compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of target proteins . This inhibition disrupts the normal function of CK1δ, leading to changes in gene expression and cellular processes regulated by CK1δ . Additionally, the compound’s selectivity for CK1δ over CK1α and CK1ε is attributed to its specific binding interactions with the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound can inhibit CK1δ activity for extended periods, leading to sustained changes in circadian rhythms and cellular functions . Long-term exposure to the compound in cell cultures has demonstrated its ability to maintain its inhibitory effects on CK1δ-dependent phosphorylation .

Dosage Effects in Animal Models

The effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK1δ activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse effects on organ systems . The threshold for these effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is involved in metabolic pathways that regulate circadian rhythms and cellular signaling . The compound interacts with enzymes such as CK1δ, CK1α, and CK1ε, modulating their activity and affecting the phosphorylation status of target proteins . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on CK1δ activity and cellular functions .

Subcellular Localization

The subcellular localization of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is primarily within the cytoplasm, where it interacts with CK1δ and other target proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors contribute to the compound’s selective inhibition of CK1δ and its effects on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LH 846 implique la formation d'un système cyclique de benzothiazole. Les étapes clés incluent la condensation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié pour former le noyau benzothiazole, suivie d'une chloration et d'une acylation ultérieure pour introduire les groupes fonctionnels souhaités .

Méthodes de production industrielle

La production industrielle de LH 846 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec une pureté supérieure à 98% .

Analyse Des Réactions Chimiques

Types de réactions

LH 846 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs chloro et benzothiazole . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. .

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés en conditions anhydres

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzothiazole substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

Applications de recherche scientifique

LH 846 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le rôle de CK1δ dans diverses voies biochimiques

Biologie : Employé dans des essais cellulaires pour étudier les effets de l'inhibition de CK1δ sur des processus cellulaires tels que la régulation du rythme circadien

Médecine : Agent thérapeutique potentiel pour les maladies liées à une activité CK1δ dysrégulée, notamment les troubles neurodégénératifs et le cancer

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de CK1δ pour la recherche pharmaceutique

Mécanisme d'action

LH 846 exerce ses effets en inhibant sélectivement CK1δ. Il se lie au site de liaison de l'ATP de CK1δ, empêchant la phosphorylation des protéines cibles telles que PER1. Cette inhibition perturbe la fonction normale de CK1δ, conduisant à des modifications des processus cellulaires régulés par cette kinase .

Comparaison Avec Des Composés Similaires

Composés similaires

PF-670462 : Un autre inhibiteur sélectif de CK1δ avec un mécanisme d'action similaire

IC261 : Un inhibiteur moins sélectif qui cible plusieurs isoformes de la caséine kinase

D4476 : Inhibe CK1δ ainsi que d'autres kinases comme CK1α et CK1ε

Unicité de LH 846

LH 846 est unique en raison de sa forte sélectivité pour CK1δ par rapport aux autres isoformes telles que CK1α et CK1ε. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de CK1δ dans divers processus biologiques sans effets hors cible .

Activité Biologique

LH846 is a benzothiazole analogue that has garnered attention for its role in modulating circadian rhythms through the inhibition of casein kinase 1 delta (CKIδ). This compound is notable for its selective inhibitory activity, which has implications for both fundamental biological research and potential therapeutic applications.

The primary action of this compound involves its interaction with CKIδ, a serine/threonine kinase that plays a crucial role in the regulation of circadian rhythms. Research indicates that this compound inhibits CKIδ with a half-maximal inhibitory concentration (IC50) of 290 nM, while also affecting CKIα and CKIε with IC50 values of 2.5 μM and 1.3 μM, respectively . Importantly, this compound does not exhibit inhibitory activity against CK2, highlighting its selectivity.

Inhibitory Profile

| Kinase | IC50 (nM) |

|---|---|

| CKIδ | 290 |

| CKIα | 2500 |

| CKIε | 1300 |

| CK2 | No effect |

This selectivity is significant as it allows for targeted studies on the circadian clock without the confounding effects that might arise from broader kinase inhibition.

Biological Effects

The modulation of CKIδ activity by this compound leads to observable changes in circadian period length. In cellular assays, treatment with this compound resulted in a period lengthening effect, extending the circadian cycle by approximately 10 hours . This effect is attributed to the inhibition of CKIδ-mediated phosphorylation of PER1, a core clock protein. Specifically, this compound treatment reduces the mobility shift and degradation of PER1 protein, which is normally facilitated by CKIδ activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Circadian Rhythm Studies : A high-throughput screening identified this compound as a potent modulator of circadian rhythms in various model organisms, including mammalian cell lines . The compound's ability to lengthen the circadian period suggests potential applications in chronotherapy for sleep disorders.

- Photopharmacology : Recent advancements have explored the use of photopharmacological techniques to control this compound's inhibitory effects on CKIδ through light activation. This approach allows for spatial and temporal control over kinase activity, enhancing the precision of biological studies .

- Therapeutic Potential : Given its selective inhibition profile and effects on circadian rhythms, this compound is being explored as a candidate for developing chronotherapeutic agents aimed at treating disorders related to circadian dysregulation .

Propriétés

IUPAC Name |

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHAMRNAHTWYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639052-78-1 | |

| Record name | LH-846 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 639052-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LH-846 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.